molecular formula C11H14N2O3 B14823874 5-Cyclopropoxy-2-isopropyl-4-nitropyridine

5-Cyclopropoxy-2-isopropyl-4-nitropyridine

Cat. No.: B14823874
M. Wt: 222.24 g/mol
InChI Key: WRHLBRLOEBJOIL-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-isopropyl-4-nitropyridine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is part of the nitropyridine family, which is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-isopropyl-4-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride (PCl3) to yield the final product .

Industrial Production Methods

In industrial settings, continuous flow synthesis is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic and potentially explosive nitration products, allowing for safe scale-up and high selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-isopropyl-4-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) can be employed.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyridines: Substitution reactions can produce various substituted pyridines depending on the reagents used.

Scientific Research Applications

5-Cyclopropoxy-2-isopropyl-4-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-isopropyl-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-isopropyl-4-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy and isopropyl groups provide steric hindrance and electronic effects that influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-cyclopropyloxy-4-nitro-2-propan-2-ylpyridine

InChI

InChI=1S/C11H14N2O3/c1-7(2)9-5-10(13(14)15)11(6-12-9)16-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

WRHLBRLOEBJOIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

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